13,17-Dimethylhentriacontane
Overview
Description
13,17-Dimethylhentriacontane is a hydrocarbon with the molecular formula C₃₃H₆₈ and a molecular weight of 464.8930 g/mol . It is a branched alkane, specifically a dimethyl derivative of hentriacontane. This compound is known for its presence in the cuticular hydrocarbons of certain insects, playing a role in their chemical communication .
Preparation Methods
The synthesis of 13,17-Dimethylhentriacontane typically involves the alkylation of hentriacontane with methyl groups at the 13th and 17th carbon positions. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: Using an alkyl halide and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Grignard Reaction: Reacting a Grignard reagent with a suitable precursor to introduce the methyl groups.
Chemical Reactions Analysis
13,17-Dimethylhentriacontane, being a saturated hydrocarbon, is relatively inert. it can undergo several types of reactions under specific conditions:
Oxidation: Can be oxidized to form alcohols, ketones, or carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Although already fully saturated, it can be subjected to hydrogenation to ensure complete saturation.
Scientific Research Applications
13,17-Dimethylhentriacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 13,17-Dimethylhentriacontane in biological systems involves its interaction with the cuticular surface of insects. It contributes to the formation of a protective barrier and plays a role in chemical signaling. The molecular targets include receptors on the insect cuticle that detect and respond to hydrocarbon signals .
Comparison with Similar Compounds
13,17-Dimethylhentriacontane can be compared with other similar hydrocarbons such as:
Hentriacontane: The parent compound without methyl substitutions.
3-Methylheneicosane: A shorter chain methylated hydrocarbon.
Heptacosane: A straight-chain hydrocarbon with 27 carbon atoms.
3-Methylheptacosane: A methylated derivative of heptacosane.
3-Methylnonacosane: Another methylated hydrocarbon with 29 carbon atoms.
The uniqueness of this compound lies in its specific methylation pattern, which influences its physical properties and biological functions.
Biological Activity
13,17-Dimethylhentriacontane is a long-chain hydrocarbon characterized by its unique molecular structure and biological significance. With the molecular formula and a molecular weight of approximately 464.89 g/mol, this compound is classified as a branched alkane due to the methyl groups located at the 13th and 17th carbon positions. It has garnered attention for its role in chemical signaling, particularly among social insects, and its potential therapeutic applications.
Interaction with Social Insects
Research indicates that this compound plays a crucial role in the communication systems of social insects, particularly wasps. It serves as a chemical marker that influences reproductive behaviors and social dynamics within colonies. Specifically, it signals the presence of fertile queens to worker wasps, thereby regulating reproductive activities among colony members .
Table 1: Role of this compound in Insect Communication
Aspect | Description |
---|---|
Function | Chemical signaling in reproductive behavior |
Target Species | Social wasps and various ant species |
Mechanism | Surface hydrocarbon influencing pheromone communication pathways |
Biological Impact | Regulates fertility recognition among colony members |
Antioxidant and Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit antioxidant and anti-inflammatory properties , although further research is necessary to substantiate these claims. Its potential health effects are being explored in various contexts, including its role in plant stress responses and development.
Study on Anticancer Properties
A notable study investigated the biological activities of compounds extracted from Curcuma raktakanda, which included this compound. The research revealed that extracts containing this compound exhibited significant anticancer activity against glioma, cervical, and breast cancer cell lines. The acetone extract from this plant induced apoptosis in glioma cells through various mechanisms, including the generation of reactive oxygen species (ROS) and suppression of cell survival proteins .
Table 2: Anticancer Activity of Extracts Containing this compound
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
C-6 Glioma | 32.97 | Induction of apoptosis |
Cervical Cancer | 40.63 | ROS generation |
Breast Cancer | 51.65 | Suppression of survival proteins |
Applications in Material Science
Due to its long hydrocarbon chain, this compound is also being investigated for applications in material science, particularly in the development of bio-based lubricants and fuels. Its structural properties make it suitable for various industrial applications.
Properties
IUPAC Name |
13,17-dimethylhentriacontane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H68/c1-5-7-9-11-13-15-17-18-20-22-24-26-29-33(4)31-27-30-32(3)28-25-23-21-19-16-14-12-10-8-6-2/h32-33H,5-31H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZZORBTUGCDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H68 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334726 | |
Record name | 13,17-Dimethylhentriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56987-75-8 | |
Record name | 13,17-Dimethylhentriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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